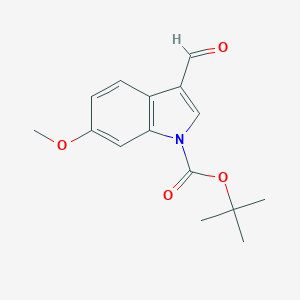

1-Boc-3-Formyl-6-methoxyindole

描述

1-Boc-3-Formyl-6-methoxyindole is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds The compound this compound is characterized by the presence of a formyl group at the third position, a methoxy group at the sixth position, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom

准备方法

The synthesis of 1-Boc-3-Formyl-6-methoxyindole typically involves several steps:

Starting Material: The synthesis often begins with an indole derivative.

Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Boc Protection: The Boc protecting group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

化学反应分析

1-Boc-3-Formyl-6-methoxyindole undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemical Properties and Structure

1-Boc-3-Formyl-6-methoxyindole possesses a tert-butoxycarbonyl (Boc) protecting group, a formyl group, and a methoxy substituent on the indole ring. This unique structure enhances its reactivity and utility in synthesizing complex molecules. The molecular formula is , with a molecular weight of approximately 289.33 g/mol.

Medicinal Chemistry

This compound is recognized for its potential therapeutic applications:

- Anticancer Activity : Indole derivatives are often explored for their anticancer properties. Studies indicate that modifications on the indole scaffold can lead to compounds that exhibit cytotoxic effects against various cancer cell lines .

- Antimicrobial Properties : The compound's structure allows it to interact with biological targets, potentially leading to the development of new antimicrobial agents. Research has shown that indole derivatives can inhibit bacterial growth, making them candidates for antibiotic development .

Synthetic Methodologies

The formyl group in this compound serves as a versatile site for further functionalization:

- Reactivity in Organic Synthesis : The formyl group can undergo various reactions such as aldol condensation and Wittig reactions, allowing for the introduction of diverse functionalities onto the indole framework. This versatility is crucial in creating libraries of compounds for biological screening .

- Building Block for Complex Molecules : The compound can act as an intermediate in the synthesis of more complex organic molecules, including natural product analogs. Its ability to participate in multiple reaction pathways makes it valuable for chemists looking to create novel compounds .

Biological Studies

Research into the biological implications of this compound has revealed several interesting findings:

- Protein-Ligand Interactions : The structural features of this compound may allow it to serve as a probe for studying protein-ligand interactions. Understanding these interactions is vital for drug development, particularly in targeting specific proteins involved in disease mechanisms .

Case Studies and Research Findings

Numerous studies have demonstrated the utility of this compound in various research contexts:

作用机制

The mechanism of action of 1-Boc-3-Formyl-6-methoxyindole depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The presence of the formyl and methoxy groups can influence the compound’s binding affinity and specificity for these targets. The Boc protecting group can be removed to expose the active indole nitrogen, which can participate in further chemical or biological interactions.

相似化合物的比较

1-Boc-3-Formyl-6-methoxyindole can be compared with other indole derivatives, such as:

1-Boc-3-Formylindole: Lacks the methoxy group, which can affect its reactivity and biological activity.

3-Formyl-6-methoxyindole: Lacks the Boc protecting group, making it more reactive but less stable.

1-Boc-6-methoxyindole:

The uniqueness of this compound lies in the combination of the formyl, methoxy, and Boc groups, which provide a balance of reactivity, stability, and potential biological activity.

生物活性

1-Boc-3-Formyl-6-methoxyindole is an indole derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉NO₄ |

| Molecular Weight | 289.33 g/mol |

| CAS Number | 847448-73-1 |

| Boiling Point | Not available |

| Solubility | 0.0806 mg/ml |

| GI Absorption | High |

| BBB Permeant | Yes |

Target of Action

Indole derivatives, including this compound, are known to interact with various biological targets. They play a crucial role in the development of biologically active compounds and indole alkaloids, which are significant in medicinal chemistry.

Mode of Action

The compound interacts with its targets through several mechanisms:

- C–C and C–N Coupling Reactions : These reactions are fundamental in forming stable interactions with biomolecules.

- Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and potentially impacting pharmacokinetics.

Biological Activities

This compound exhibits a range of biological activities:

Antioxidant Activity

Research indicates that indole derivatives can act as antioxidants. In laboratory assays, compounds similar to this compound demonstrated significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation .

Anticancer Properties

Indole derivatives have been studied for their anticancer effects. For instance, some studies suggest that they may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation. The specific mechanisms include:

- Inhibition of Cell Proliferation : Some derivatives have shown the ability to inhibit the growth of various cancer cell lines.

- Induction of Apoptosis : By activating caspase pathways, these compounds can trigger programmed cell death in malignant cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance, where indole derivatives can serve as potential leads for developing new antimicrobial agents.

Case Study 1: Antioxidant Assays

A study conducted on various indole derivatives demonstrated that this compound showed superior antioxidant activity compared to other compounds lacking the methoxy or formyl groups. This was assessed using phospholipid oxidation assays, where the compound outperformed several naturally occurring antioxidants .

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to significantly upregulate pro-apoptotic genes while downregulating anti-apoptotic genes, indicating its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

属性

IUPAC Name |

tert-butyl 3-formyl-6-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-10(9-17)12-6-5-11(19-4)7-13(12)16/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGCVAXEDJZWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615959 | |

| Record name | tert-Butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847448-73-1 | |

| Record name | tert-Butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。